2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
A study by Yengoyan et al. (2020) highlighted the synthesis of novel derivatives, including pyrimidine, pyrazole, 1,2,4-triazole, and pyridazine moieties, demonstrating their potential as plant growth stimulants with activities ranging from 60-93% compared to heteroauxin (Yengoyan et al., 2020). Similarly, research by Parveen et al. (2017) synthesized substituted pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated against human breast cancer and kidney cells, showing significant anti-proliferative activities (Parveen et al., 2017).
Heterocyclic Synthesis
Brukshtus and Tumkevičius (2000) conducted a study on the cyclocondensation of certain pyridine derivatives to create tricyclic heterocycles containing a pyrimido[5,4-e][1,3]thiazine fragment, showcasing the versatility of pyrimidine in heterocyclic chemistry (Brukshtus & Tumkevičius, 2000).
Antimicrobial and Antitumor Activities
Said et al. (2004) synthesized a series of thiazolopyrimidines, evaluating them as potential antimicrobial and antitumor agents. Some compounds showed promising antimicrobial activity, although none exhibited significant antitumor effects (Said et al., 2004).
Analgesic and Antiparkinsonian Activities
Amr et al. (2008) explored substituted pyridine derivatives for their potential analgesic and antiparkinsonian activities, revealing that many compounds have activities comparable to known drugs (Amr et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of this compound is the bromodomain and extra terminal (BET) protein family . These proteins recognize acetylated lysines within histones and transcription factors using two N-terminal bromodomains . The protein-protein interactions between BET bromodomains, acetylated histones, and transcription factors are therapeutic targets for BET-related diseases, including inflammatory disease and cancer .
Mode of Action
The compound interacts with its targets by mimicking N-acetyl lysine, a key component recognized by BET proteins . It improves affinity and selectivity for the D1 domain of the BET protein BRD4 . This is accomplished by targeting a nonconserved residue, Asp144, and a conserved residue, Met149, on BRD4 D1 .
Biochemical Pathways
The compound affects the pathways involving BET proteins. By inhibiting the interaction between BET proteins and acetylated histones or transcription factors, it can disrupt gene regulation processes . This can lead to the suppression of certain genes, such as c-Myc, and the downregulation of inflammatory responses, such as the production of IL-8 .
Pharmacokinetics
The compound was designed to improve microsomal stability, which suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of c-Myc expression in MM.1S cells and the downregulation of IL-8 in TNF-α-stimulated A549 cells . These effects indicate potential anticancer and anti-inflammatory activity .
Propiedades
IUPAC Name |
2-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c29-20-5-4-18(28-14-21-12-24-28)25-27(20)11-15-6-8-26(9-7-15)19-10-17(22-13-23-19)16-2-1-3-16/h4-5,10,12-16H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQVASOCTYJKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.